1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Overview
Description
Synthesis Analysis
Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives involves multi-step chemical reactions, starting from basic pyrazole precursors. For instance, the synthesis of pyrazole derivatives often includes reactions with active halogen-containing compounds or diazotization processes to form diazonium salts, which are then used to produce a variety of heterocyclic compounds. These reactions are critical for modifying the pyrazole core and introducing functional groups that define the compound's physical and chemical properties (Attaby et al., 2006).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives have been extensively studied using experimental and theoretical methods. Techniques such as FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the compound's stability, charge transfer, and reactive parts. These analyses highlight the significance of the carbonyl group and the influence of substituents on the molecule's electronic properties, offering clues to its reactivity and interactions with other molecules (Mary et al., 2015).
Chemical Reactions and Properties
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone participates in various chemical reactions, forming a wide range of heterocyclic compounds. These reactions include coupling with active -CH2- containing compounds, forming thiourea derivatives, and further reactions leading to thiazole derivatives. Such transformations are pivotal for exploring the compound's potential applications beyond its basic structure (Attaby et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. X-ray diffraction studies, along with spectroscopic techniques, provide detailed information on the crystalline structure, confirming the geometrical parameters and the nature of intermolecular interactions within the crystal lattice (Cao et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives are influenced by their molecular structure. Studies involving molecular docking and biological assays reveal the compound's potential interactions with biological targets, providing insights into its reactivity and the effect of various substituents on its chemical behavior. Such analyses are fundamental for designing compounds with desired chemical and biological properties (Mary et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
- This compound has been utilized in the synthesis of novel pyrazole derivatives. For instance, a study demonstrated the preparation of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds' structures were confirmed using various techniques, including single crystal X-ray diffraction analysis (Liu et al., 2012).
Antimicrobial and Antifungal Activities
- Several studies have explored the antimicrobial and antifungal properties of derivatives of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. For example, the synthesis and screening of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles derivatives demonstrated notable antibacterial and antifungal activities (Bondock et al., 2011).
Molecular Docking and Drug Design
- This compound has also been involved in molecular docking studies to explore potential pharmacological activities. A study on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed its possible role as an anti-neoplastic agent through molecular docking investigations (Mary et al., 2015).
Synthesis of Anti-Inflammatory Agents
- The compound has been used in the synthesis of diarylpyrazoles containing phenylsulphone or carbonitrile moieties, which showed significant anti-inflammatory activity in studies (Nassar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDJUVQMGBVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210142 | |
Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
6123-63-3 | |
Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6123-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006123633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6123-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.